An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Chloro-8-methylisoquinoline is a key building block in this context, offering a reactive handle at the 1-position for further functionalization and a methyl group at the 8-position that can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of 1-chloro-8-methylisoquinoline, drawing upon established chemical principles and data from closely related analogues.
Core Chemical Properties
1-Chloro-8-methylisoquinoline is a halogenated aromatic heterocyclic compound. Below is a summary of its fundamental properties.
| Property | Value | Source(s) |
| CAS Number | 174873-81-5 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Likely a powder | [1] |
| SMILES | Cc1cccc2ccnc(Cl)c12 | [1] |
| InChI Key | NUJXXDFSXKXXLS-UHFFFAOYSA-N | [1] |
Plausible Synthesis Pathway
Synthesis of 8-Methylisoquinolin-1(2H)-one
The synthesis of the key intermediate, 8-methylisoquinolin-1(2H)-one, can be achieved through various methods. One common approach is the cyclization of a suitably substituted precursor. While a specific procedure for 8-methylisoquinolin-1(2H)-one was not found, the general principle often involves the construction of the isoquinolinone core from a substituted benzamide or benzoic acid derivative[3].
Chlorination of 8-Methylisoquinolin-1(2H)-one
The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation. This is typically achieved by treating the lactam with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
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To a stirred solution of 8-methylisoquinolin-1(2H)-one (1.0 equivalent) in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (3-5 equivalents).
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The reaction mixture is heated to reflux (typically 100-110 °C) for several hours.
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The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
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The residue is then cautiously quenched by pouring it onto crushed ice.
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The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 1-chloro-8-methylisoquinoline.
This protocol is based on a similar procedure for the synthesis of 1-chloro-4-methylisoquinoline, which involves refluxing the corresponding isoquinolin-1-one with phosphorus oxychloride[4].
Caption: Plausible synthetic pathway for 1-chloro-8-methylisoquinoline.
Chemical Reactivity and Potential Applications in Drug Discovery
The chlorine atom at the 1-position of the isoquinoline ring is the primary site of reactivity, making it a versatile handle for introducing a wide array of substituents. This reactivity is analogous to that of other 1-chloroisoquinolines and is primarily governed by its susceptibility to nucleophilic substitution and its utility in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack. Consequently, the chlorine atom can be displaced by a variety of nucleophiles.
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Amination: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of bioactive molecules.
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Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.
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Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties.
The rates of these reactions are influenced by the nature of the nucleophile and the reaction conditions[5][6][7].
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-8-methylisoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline and a carbon atom of an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents[8][9][10].
A general procedure for the Suzuki coupling of a chloro-heteroaromatic compound involves the following steps:
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In an inert atmosphere, a reaction vessel is charged with 1-chloro-8-methylisoquinoline (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃).
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An appropriate solvent system (e.g., dioxane/water, toluene, or DMF) is added.
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The reaction mixture is heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, the reaction is worked up by partitioning between water and an organic solvent.
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The product is isolated from the organic phase and purified by chromatography.
Caption: Generalized Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 1-chloro-8-methylisoquinoline with a wide range of primary and secondary amines, including anilines and aliphatic amines, under relatively mild conditions[11][12][13][14]. This is a highly valuable transformation in drug discovery for the synthesis of compound libraries with diverse amine functionalities.
A typical procedure for the Buchwald-Hartwig amination is as follows:
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Under an inert atmosphere, a reaction vessel is charged with 1-chloro-8-methylisoquinoline (1.0 equivalent), the desired amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
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An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.
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The reaction mixture is heated (typically between 80-110 °C) until completion.
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The reaction is then cooled, quenched, and the product is extracted and purified.
Caption: Generalized Buchwald-Hartwig amination reaction.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.
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¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) would be significantly deshielded.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Conclusion
1-Chloro-8-methylisoquinoline is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of functional groups at the 1-position, enabling the exploration of diverse chemical space. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and utilization based on established chemical principles and the behavior of closely related analogues. Further research into the synthesis and biological evaluation of derivatives of 1-chloro-8-methylisoquinoline is warranted to fully explore its potential in medicinal chemistry.
References
A comprehensive list of references will be compiled based on the sources identified during the research process.
Sources
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- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophile - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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